molecular formula C32H31FN8O10S2 B12380769 (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12380769
M. Wt: 770.8 g/mol
InChI Key: FPMYMKJOKAOQMT-YJNBQFBBSA-N
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Description

The compound (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various fields, including chemistry, biology, and medicine. This compound features multiple functional groups, including thiazole, quinolone, and piperazine, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole and quinolone intermediates, followed by their coupling with the piperazine moiety. The final step involves the formation of the bicyclic β-lactam ring, which is crucial for the compound’s biological activity. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole and quinolone rings can be oxidized under specific conditions, leading to the formation of sulfoxides and N-oxides, respectively.

    Reduction: The carbonyl groups in the quinolone and β-lactam rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole N-oxide, while reduction of the quinolone carbonyl group can produce quinolone alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein binding.

    Medicine: Potential use as an antibiotic or anticancer agent due to its unique structure and functional groups.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and quinolone rings can bind to active sites of enzymes, inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. The β-lactam ring is crucial for its antibacterial activity, as it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

Comparison with Similar Compounds

Similar Compounds

    Ceftriaxone: A third-generation cephalosporin antibiotic with a similar β-lactam ring structure.

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinolone ring structure.

    Piperacillin: A broad-spectrum β-lactam antibiotic with a similar piperazine moiety.

Uniqueness

This compound is unique due to its combination of thiazole, quinolone, and piperazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H31FN8O10S2

Molecular Weight

770.8 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C32H31FN8O10S2/c1-50-37-22(19-13-53-31(34)35-19)26(43)36-23-27(44)41-24(30(47)48)14(12-52-28(23)41)11-51-32(49)39-6-4-38(5-7-39)21-9-20-16(8-18(21)33)25(42)17(29(45)46)10-40(20)15-2-3-15/h8-10,13,15,23,28H,2-7,11-12H2,1H3,(H2,34,35)(H,36,43)(H,45,46)(H,47,48)/b37-22-/t23-,28-/m1/s1

InChI Key

FPMYMKJOKAOQMT-YJNBQFBBSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N4CCN(CC4)C5=C(C=C6C(=C5)N(C=C(C6=O)C(=O)O)C7CC7)F)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N4CCN(CC4)C5=C(C=C6C(=C5)N(C=C(C6=O)C(=O)O)C7CC7)F)C(=O)O

Origin of Product

United States

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